molecular formula C16H11BrN2O2S B15284464 (5Z)-2-(4-bromoanilino)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B15284464
M. Wt: 375.2 g/mol
InChI Key: HQWIASVEBSKYDU-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-bromophenyl)imino]-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)imino]-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 2-aminothiophenol, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)imino]-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)imino]-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromophenyl)imino]-5-(4-methylsulfanylbenzylidene)-1,3-thiazolidin-4-one
  • 2-[(4-bromophenyl)imino]-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one

Uniqueness

2-[(4-bromophenyl)imino]-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H11BrN2O2S

Molecular Weight

375.2 g/mol

IUPAC Name

(5Z)-2-(4-bromophenyl)imino-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H11BrN2O2S/c17-11-5-7-12(8-6-11)18-16-19-15(21)14(22-16)9-10-3-1-2-4-13(10)20/h1-9,20H,(H,18,19,21)/b14-9-

InChI Key

HQWIASVEBSKYDU-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)O

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.